{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride
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Overview
Description
{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride is a chemical compound with the molecular formula C9H21Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring structure, which is substituted with an isopropylamino group and a methanol group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride typically involves the reaction of piperidine derivatives with isopropylamine and formaldehyde. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts such as hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The process includes:
Reactant Purity: High-purity reactants to ensure the quality of the final product.
Reaction Control: Precise control of temperature, pH, and reaction time.
Purification: Techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to {4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride but without the isopropylamino and methanol groups.
N-Methylpiperidine: Similar structure with a methyl group instead of an isopropyl group.
4-Hydroxypiperidine: Similar structure with a hydroxyl group instead of the methanol group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isopropylamino group and a methanol group on the piperidine ring makes it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(propan-2-ylamino)piperidin-4-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-8(2)11-9(7-12)3-5-10-6-4-9;;/h8,10-12H,3-7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPHYINPWGARJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1(CCNCC1)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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